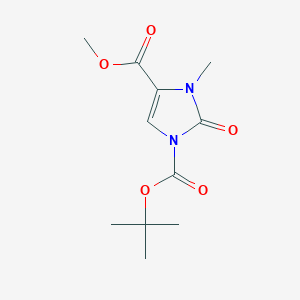

Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving a suitable precursor, such as an α-amino ketone or an α-amino ester.

Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the imidazole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base, such as hydrochloric acid or sodium hydroxide.

Deprotection: Boc deprotection is commonly performed using trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Hydrolysis: Yields the corresponding carboxylic acid.

Deprotection: Produces the free amine derivative.

Substitution: Results in various substituted imidazole derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.

Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its structural similarity to biologically active imidazole derivatives.

Industrial Applications: Utilized in the development of agrochemicals and materials science for the synthesis of functionalized polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is primarily related to its ability to interact with biological targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby affecting their activity. The presence of the Boc protecting group can influence the compound’s solubility and stability, enhancing its bioavailability and efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

- Methyl 1-Boc-3-methyl-2-oxoindole-4-carboxylate

- Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate

- Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-4-carboxylate

Uniqueness

Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties. The presence of the Boc protecting group further enhances its stability and versatility in synthetic applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various chemical and biological research contexts.

Biological Activity

Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is an imidazole derivative with significant potential in medicinal chemistry. This compound has been studied for its diverse biological activities, particularly in the fields of antimicrobial properties, modulation of inflammatory pathways, and interactions with various biological targets.

- Molecular Formula : C11H16N2O5

- Molecular Weight : 256.25 g/mol

- IUPAC Name : 1-O-tert-butyl 4-O-methyl 3-methyl-2-oxoimidazole-1,4-dicarboxylate

- Appearance : White to yellow solid

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Compounds related to this structure have shown promise in inhibiting microbial growth. Studies suggest that modifications to the imidazole ring can enhance these properties, making them valuable in developing new antimicrobial agents.

- Inflammation Modulation : The compound has been investigated for its ability to modulate biological pathways involved in inflammation. Specifically, derivatives have been noted for their potential to inhibit pyroptosis, a form of programmed cell death associated with inflammatory responses.

- Target Interactions : Preliminary findings indicate that this compound interacts with various biological targets, which could elucidate its mechanism of action and therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances stability and reactivity. Modifications to the imidazole ring can significantly affect binding affinity and specificity towards targets.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate | C9H8N2O3 | Contains a benzimidazole core; lower molecular weight |

| Methyl 3-Methylimidazo[4,5-b]pyridine | C8H8N4 | Exhibits different nitrogen positioning; known carcinogen |

| Methyl 2-Oxoimidazolidine | C5H6N2O | Smaller cyclic structure; less complex reactivity |

Antimicrobial Activity Study

In a study examining the antimicrobial properties of imidazole derivatives, this compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 μM, suggesting strong antimicrobial activity.

Inflammatory Response Modulation

A recent investigation into the compound's effect on inflammatory pathways demonstrated that it could effectively reduce markers of inflammation in vitro. Specifically, it inhibited the activation of caspase pathways associated with pyroptosis in macrophages treated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 3-methyl-2-oxoimidazole-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-11(2,3)18-10(16)13-6-7(8(14)17-5)12(4)9(13)15/h6H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYGBHUKYOGPPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N(C1=O)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.